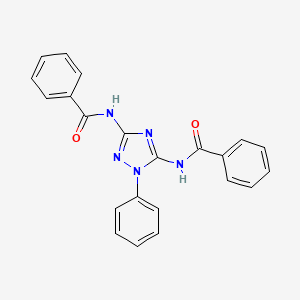

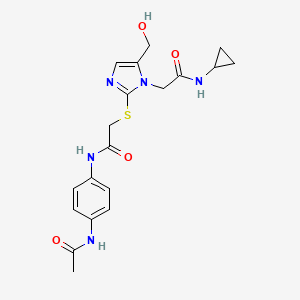

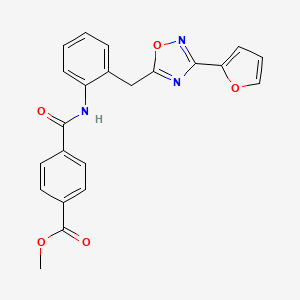

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide” is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular formula of “N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide” is C15H12N4O . It has an average mass of 264.282 Da and a monoisotopic mass of 264.101105 Da .Chemical Reactions Analysis

Benzamides, including “N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide”, have been found to exhibit a broad spectrum of biological activities, which can be enhanced by introducing various substituents on the ring . Some benzamide compounds have shown effective antioxidant, free radical scavenging, and metal chelating activity .科学的研究の応用

1. Synthesis and Biological Activity

A study by Patel & Patel (2015) involved the synthesis of a series of heterocyclic compounds related to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide. These compounds were tested for antibacterial and antifungal activities, revealing significant potential in inhibiting the growth of various bacteria and fungi.

2. Anti-Influenza Virus Activity

A 2020 study by Hebishy, Salama, & Elgemeie focused on novel benzamide-based compounds, including derivatives similar to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, demonstrating significant antiviral activities against the H5N1 strain of the bird flu influenza virus.

3. Microwave-Assisted Synthesis and Biological Evaluation

Research by Ighilahriz-Boubchir et al. (2017) involved the microwave-assisted synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives. These compounds exhibited antibacterial and antifungal properties, highlighting the compound's potential in medical applications.

4. Anti-Plasmodial Activity

A study conducted in 2021 by Hermann et al. revealed that N-acylated derivatives, similar in structure to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, showed promising activity against strains of Plasmodium falciparum, the causative agent of malaria.

5. Antimicrobial Agents

Research by Bikobo et al. (2017) on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which are structurally similar to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, indicated significant antimicrobial activity, especially against Gram-positive bacteria and fungal strains.

特性

IUPAC Name |

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2/c28-19(16-10-4-1-5-11-16)23-21-25-22(24-20(29)17-12-6-2-7-13-17)27(26-21)18-14-8-3-9-15-18/h1-15H,(H2,23,24,25,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQQPQUENQSFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)

![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)

![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2684911.png)